3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate
Overview
Description
Fatty acids-(C5-9), esters with pentaerythritol, are a class of chemical compounds formed by the esterification of pentaerythritol with fatty acids containing 5 to 9 carbon atoms. These compounds are known for their use in various industrial applications, particularly in the production of lubricants, cosmetics, and other personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fatty acids-(C5-9), esters with pentaerythritol, typically involves the esterification of pentaerythritol with the corresponding fatty acids. This process can be carried out using different methods, including thermal esterification and azeotropic distillation. The reaction is usually conducted in the presence of a catalyst such as sulfuric acid, toluenesulfonic acid, zinc oxide, or ion-exchange resins . The reaction conditions often involve temperatures ranging from 100°C to 110°C, and the reaction time can vary depending on the specific fatty acids used .
Industrial Production Methods
In industrial settings, the production of these esters often involves the use of mixtures of carboxylic acids rather than individual acids. This approach helps in achieving higher yields and purity levels. The esterification process is typically followed by purification steps such as distillation and crystallization to obtain high-purity esters .
Chemical Reactions Analysis
Types of Reactions
Fatty acids-(C5-9), esters with pentaerythritol, can undergo various chemical reactions, including:
Oxidation: These esters can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the esters back to their alcohol and fatty acid components.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired products and the specific reactions being carried out .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters. The specific products depend on the type of reaction and the reagents used .
Scientific Research Applications
Fatty acids-(C5-9), esters with pentaerythritol, have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of fatty acids-(C5-9), esters with pentaerythritol, involves their interaction with various molecular targets and pathways. These esters can act as surfactants, reducing the surface tension of liquids and enhancing the solubility of other compounds. They can also interact with lipid membranes, altering their properties and affecting the function of membrane-bound proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to fatty acids-(C5-9), esters with pentaerythritol, include:
Pentaerythrityl tetraesters with longer-chain fatty acids (C10-18): These esters have similar properties but are used in different applications due to their higher molecular weight and different physical properties.
Trimethylolpropane esters: These esters are similar in structure but use trimethylolpropane as the alcohol component instead of pentaerythritol.
Neopentyl glycol esters: These esters use neopentyl glycol as the alcohol component and have different properties and applications compared to pentaerythritol esters.
Uniqueness
Fatty acids-(C5-9), esters with pentaerythritol, are unique due to their specific combination of fatty acids and pentaerythritol, which gives them distinct physical and chemical properties. These properties make them particularly suitable for use in high-performance lubricants and other specialized applications .
Properties
IUPAC Name |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] pentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5/c1-2-3-4-9(14)15-8-10(5-11,6-12)7-13/h11-13H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSFUPBJVHRTPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(CO)(CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90867609 | |
Record name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90867609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68424-30-6, 68987-95-1, 70146-30-4 | |
Record name | Carboxylic acids, C5-9, esters with pentaerythritol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, C5-10 carboxylates | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068987951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, C5-10 carboxylates | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90867609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fatty acids, C5-9, esters with pentaerythritol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, C5-10 carboxylates | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.807 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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